![molecular formula C16H14ClN3O4S B2397324 N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide CAS No. 1445723-41-0](/img/structure/B2397324.png)
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and have been investigated as a treatment for various autoimmune diseases and cancers.
Mechanism of Action
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the function of immune cells. By inhibiting JAK3, this compound can modulate the immune response and reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines and chemokines, such as IL-2, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), which are involved in the inflammatory response. It has also been shown to reduce the activation and proliferation of T cells, which are important for the immune response.
Advantages and Limitations for Lab Experiments
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to modulate the immune response. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for the research on N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancers. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and immune cells. Additionally, the development of more selective and less toxic JAK inhibitors could improve the therapeutic potential of this class of compounds.
Synthesis Methods
The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide involves several steps, starting from the reaction of 4-chloro-2-nitropyridine with sodium sulfite to form 4-chloro-2-aminopyridine. This compound is then reacted with 4-cyclopropanecarbonyl chloride to form the corresponding amide. The final step involves the reaction of this amide with 4-aminosulfonylbenzoyl chloride to form this compound.
Scientific Research Applications
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a treatment for certain cancers, such as leukemia and lymphoma.
properties
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-9-13(7-8-18-14)25(23,24)20-16(22)11-3-5-12(6-4-11)19-15(21)10-1-2-10/h3-10H,1-2H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONKXPZUIGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


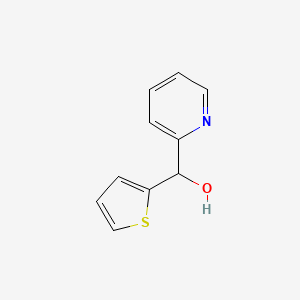
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)
![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)

![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)
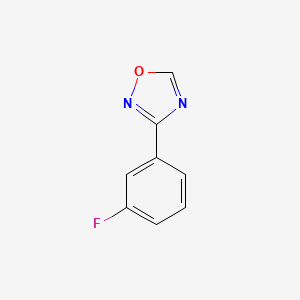
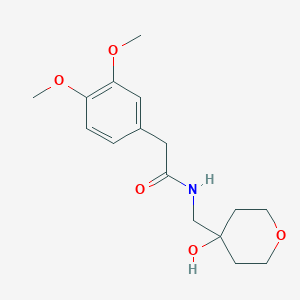
![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)
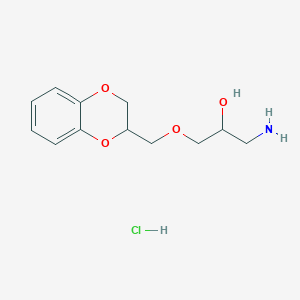
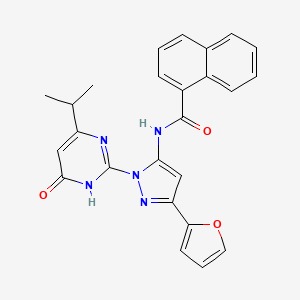
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)